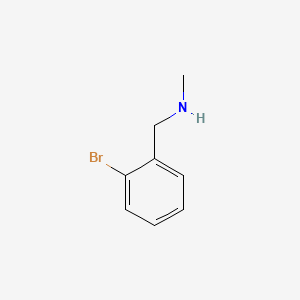

2-Bromo-N-methylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUADRPBKJHMHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334931 | |

| Record name | 2-Bromo-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-19-1 | |

| Record name | 2-Bromo-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-N-methylbenzylamine chemical properties and structure

An In-Depth Technical Guide to 2-Bromo-N-methylbenzylamine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis. Characterized by a benzylamine core functionalized with a bromine atom at the ortho position and a methyl group on the nitrogen atom, this compound possesses two distinct reactive sites. This dual functionality allows for selective and sequential chemical transformations, making it a crucial intermediate in the synthesis of complex molecular architectures. Its structural motifs are frequently incorporated into pharmacologically active compounds and advanced materials, rendering it a compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications, grounded in established scientific principles.

Chemical Structure and Identification

The unique reactivity of this compound stems directly from its molecular architecture. The secondary amine group provides a nucleophilic center, while the ortho-brominated phenyl ring is primed for a variety of substitution and cross-coupling reactions.

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| CAS Number | 698-19-1 | [1][2][3] |

| Molecular Formula | C₈H₁₀BrN | [3][4] |

| Molecular Weight | 200.08 g/mol | [1][3][4] |

| IUPAC Name | (2-Bromobenzyl)(methyl)amine | N/A |

| Synonyms | (2-Bromobenzyl)methylamine | [1] |

| InChI Key | TUADRPBKJHMHDH-UHFFFAOYSA-N | [1] |

| SMILES | CNCc1ccccc1Br | [1] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the proper identification, handling, and purification of this compound.

Physical Properties

This compound is typically supplied as a colorless to light yellow liquid.[2] Its properties make it suitable for purification by vacuum distillation.[5]

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Purity (Assay) | ≥97% | [1] |

| Boiling Point | 71-74 °C at 2 mmHg231.6 °C at 760 mmHg | [1][4][5] |

| Density | 1.358 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.5670 | [1] |

| Flash Point | 104.4 °C (219.9 °F) - closed cup | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structural integrity of the molecule. While specific spectra for this exact compound are not publicly available, data from the closely related analog, 2-bromo-N,N-dimethylbenzylamine, provides a strong basis for predicting the key spectral features.[6][7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton environment. The aromatic protons (4H) will appear as multiplets in the δ 7.0-7.6 ppm region. The benzylic methylene protons (-CH₂-) should appear as a singlet at approximately δ 3.5-3.8 ppm. The N-methyl protons (-CH₃) will be a singlet around δ 2.2-2.5 ppm, and the N-H proton will present as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR will show eight distinct signals. The aromatic carbons will appear in the δ 125-140 ppm range, with the carbon attached to the bromine (C-Br) being significantly influenced. The benzylic carbon (-CH₂) is expected around δ 60-65 ppm, while the N-methyl carbon (-CH₃) should appear in the δ 40-45 ppm region.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic N-H stretching band around 3300-3400 cm⁻¹. C-H stretching bands for the aromatic and aliphatic groups will be observed just above and below 3000 cm⁻¹, respectively. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region.[6][7] The C-Br stretch appears at lower wavenumbers, often around 650 cm⁻¹.[8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for a diverse range of chemical transformations.[2]

Caption: Experimental workflow for synthesis via reductive amination.

Methodology

-

Imine Formation:

-

Rationale: 2-Bromobenzaldehyde is reacted with methylamine to form the corresponding Schiff base (imine). Methanol is an excellent solvent as it dissolves the reactants and is compatible with the subsequent reduction step. The reaction is initially cooled to control the exotherm from the acid-base reaction between the aldehyde and amine.

-

Procedure: To a solution of 2-bromobenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add a solution of methylamine (1.1-1.2 eq, e.g., 40% in water) dropwise at 0-5 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours until imine formation is complete (monitored by TLC or GC-MS).

-

-

In-Situ Reduction:

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces the imine C=N bond to an amine C-N bond without affecting the aryl bromide. It is added in portions to manage the exothermic reaction and hydrogen gas evolution.

-

Procedure: Cool the reaction mixture back to 0-5 °C. Add sodium borohydride (1.2-1.5 eq) slowly in small portions. After the addition is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.

-

-

Work-up and Purification:

-

Rationale: The work-up procedure is designed to quench any remaining reducing agent, remove the solvent, and isolate the product. An aqueous workup followed by extraction into an organic solvent separates the desired amine from inorganic salts. Vacuum distillation is an effective final purification step due to the compound's boiling point. [5] * Procedure: Carefully quench the reaction by adding water. Reduce the volume in vacuo to remove most of the methanol. Add more water and extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

-

Applications in Research and Drug Development

This compound is not typically an end-product but rather a key intermediate for building more complex target molecules. [5]

-

Pharmaceutical Synthesis: It serves as a precursor for creating a wide range of molecular scaffolds. The benzylamine moiety is common in CNS-active agents, and the ortho-bromo position allows for the introduction of other functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. [2]* Agrochemicals: Similar to pharmaceuticals, its structure can be elaborated into novel herbicides, pesticides, and fungicides. [2]* Ligand Synthesis: The amine can be used to synthesize ligands for transition metal catalysis, where the electronic and steric properties of the ligand can be fine-tuned via reactions at the aryl bromide position.

Safety and Handling

Understanding the hazards associated with this compound is crucial for its safe handling in a laboratory setting. [9]

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation. [1][9][10][11]It may also be harmful to aquatic life with long-lasting effects. [1] * GHS Hazard Statements: H302, H319, H412. [1][11]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [9] * Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat or impervious clothing. [9] * Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a dust mask (e.g., N95) may be appropriate. [1][9]* Handling and Storage:

-

Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. [9] * Store in a tightly closed container in a dry, cool, and well-ventilated place. [9]Keep away from incompatible materials such as strong oxidizing agents.

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Science Alert. (2011). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Retrieved from [Link]

-

DocsDrive. (n.d.). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO) and W. Retrieved from [Link]

-

Chemical-Label.com. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]

- Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.

Sources

- 1. This compound 97 698-19-1 [sigmaaldrich.com]

- 2. leapchem.com [leapchem.com]

- 3. scbt.com [scbt.com]

- 4. 698-19-1 | this compound - Moldb [moldb.com]

- 5. This compound | 698-19-1 | Benchchem [benchchem.com]

- 6. scialert.net [scialert.net]

- 7. docsdrive.com [docsdrive.com]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. This compound | C8H10BrN | CID 522360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemical-label.com [chemical-label.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-N-methylbenzylamine

This guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-N-methylbenzylamine (CAS 698-19-1), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from closely related structural analogs.

Introduction: The Structural Significance of this compound

This compound, with the IUPAC name 1-(2-bromophenyl)-N-methylmethanamine, is a versatile building block in organic synthesis.[3][4] Its structure incorporates a brominated aromatic ring and a secondary amine, functionalities that offer multiple reaction pathways for the construction of more complex molecules.[2] Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. This guide details the expected spectroscopic signatures that confirm the molecular structure of this compound.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [5][6] |

| Molecular Weight | 200.08 g/mol | [5][6] |

| CAS Number | 698-19-1 | [5][6] |

| IUPAC Name | 1-(2-bromophenyl)-N-methylmethanamine | [3] |

| Boiling Point | 71-74 °C / 2 mmHg | |

| Density | 1.358 g/mL at 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed. While a publicly available spectrum for this compound is not readily found, a comprehensive analysis can be performed based on the well-documented spectra of the closely related compound, 2-Bromo-N,N-dimethylbenzylamine, and other structural analogs.[5][7] The primary difference, the presence of a single N-methyl group in our target compound, leads to predictable variations in the spectra.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the amine proton. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atom.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale and Comparative Insights |

| Aromatic (4H) | 7.0 - 7.6 | Multiplet | 4H | The protons on the brominated benzene ring will appear in the aromatic region. The ortho, meta, and para protons will have slightly different chemical shifts, resulting in a complex multiplet. For the analogous 2-Bromo-N,N-dimethylbenzylamine, these protons appear as multiplets around δ 7.16 and 6.98.[5][7] |

| Benzylic CH₂ (2H) | ~ 3.7 | Singlet | 2H | The methylene protons adjacent to the nitrogen and the aromatic ring are expected to be deshielded and appear as a singlet. In 2-Bromo-N,N-dimethylbenzylamine, this signal is observed at δ 3.31.[5][7] The slightly higher expected shift for the N-methyl analog is due to reduced steric hindrance and slightly different electronic effects. |

| N-Methyl CH₃ (3H) | ~ 2.4 | Singlet | 3H | The protons of the methyl group attached to the nitrogen will appear as a singlet. In N-methylbenzylamine, this signal is found at δ 2.44.[8] |

| Amine NH (1H) | Variable (1.5 - 2.5) | Broad Singlet | 1H | The chemical shift of the amine proton is variable and concentration-dependent. It often appears as a broad singlet that may exchange with D₂O. |

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a series of singlet peaks for each unique carbon environment.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Aromatic C-Br | ~ 122 | The carbon atom directly attached to the electron-withdrawing bromine atom is expected to be deshielded. In related brominated aromatic compounds, this signal appears in this region. |

| Aromatic CH (4C) | 127 - 133 | The four aromatic CH carbons will have distinct chemical shifts. For 2-Bromo-N,N-dimethylbenzylamine, these are observed at δ 132.7, 133.0, 127.0, and 128.0.[5] A similar pattern is expected for the target molecule. |

| Aromatic C-CH₂ | ~ 139 | The quaternary aromatic carbon attached to the benzylic CH₂ group. In 2-Bromo-N,N-dimethylbenzylamine, this is found at δ 138.13.[5][7] |

| Benzylic CH₂ | ~ 55 | The benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring. For N-methylbenzylamine, this carbon appears at δ 56.06.[8] |

| N-Methyl CH₃ | ~ 35 | The methyl carbon attached to the nitrogen. In N-methylbenzylamine, this signal is at δ 35.98.[8] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, C-H bonds, the C-N bond, and the N-H bond.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibration of the C-H bonds on the benzene ring. For 2-Bromo-N,N-dimethylbenzylamine, this is observed at 3044 cm⁻¹.[5][7] |

| Aliphatic C-H Stretch | 2800 - 3000 | Stretching vibrations of the C-H bonds in the methylene and methyl groups. The analogous dimethyl compound shows a peak at 2981 cm⁻¹.[5][7] |

| N-H Stretch | 3300 - 3500 | Stretching vibration of the N-H bond in the secondary amine. This will be a medium to weak band. |

| Aromatic C=C Bending | 1500 - 1600 | In-plane bending vibrations of the carbon-carbon double bonds in the aromatic ring. A peak at 1593 cm⁻¹ is seen for the dimethyl analog.[5][7] |

| C-N Stretch | 1250 - 1350 | Stretching vibration of the carbon-nitrogen bond. The dimethyl analog exhibits this at 1272 cm⁻¹.[5][7] |

| C-Br Stretch | 500 - 600 | Stretching vibration of the carbon-bromine bond. This peak is in the fingerprint region and can be difficult to assign definitively. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments.

Expected Mass Spectrum Fragmentation for this compound:

The molecular ion peak ([M]⁺) is expected at m/z 200 and 202, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. However, the molecular ion may be of low abundance due to facile fragmentation.

Molecular Structure and Fragmentation Workflow:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Fragmentation Pathways:

-

Loss of Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a fragment at m/z 120.

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can lead to the formation of a tropylium ion at m/z 91.

-

Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of the bromophenyl group and the formation of an iminium ion at m/z 44 ([CH₃NH=CH₂]⁺).

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on appropriate sample preparation and instrumental parameters.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0 to 220 ppm.

-

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

FTIR Acquisition:

-

Instrument: Fourier Transform Infrared Spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

-

EI-MS Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 30-300.

-

Scan Rate: 1 scan/second.

-

Workflow for Spectroscopic Analysis:

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the detailed insights from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided data, based on established principles and close structural analogs, serves as a reliable reference for quality control and research applications.

References

-

Tariq, M., Muhammad, N., & Mahmood, T. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Journal of Applied Sciences, 7(9), 1347-1350. [Link]

-

Science Alert. (2007). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Alfa Aesar. (n.d.). Certificate of analysis: this compound, 95%. [Link]

-

ChemBK. (2024). 1-(2-Bromophenyl)-N-methylmethanamine. [Link]

-

PubChem. (n.d.). N-Methylbenzylamine. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Benzenemethanamine, N-methyl-. National Institute of Standards and Technology. [Link]

Sources

Solubility and stability of 2-Bromo-N-methylbenzylamine in different solvents

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-N-methylbenzylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive evaluation of the physicochemical properties of this compound (CAS 698-19-1), focusing on its solubility in various solvent systems and its intrinsic stability under forced degradation conditions. As a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals, a thorough understanding of these parameters is critical for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, formulation strategies, and storage protocols.[1] This document synthesizes theoretical predictions based on molecular structure with established, field-proven experimental methodologies for determining thermodynamic solubility and degradation pathways, grounded in regulatory frameworks provided by the International Council for Harmonisation (ICH).

Introduction and Molecular Overview

This compound is an aromatic brominated secondary amine.[1][2] Its molecular structure, featuring a brominated phenyl ring, a methylene bridge, and a secondary N-methylamine group, imparts a unique combination of reactivity and physicochemical characteristics. The presence of the bromine atom and the secondary amine are key functional groups that influence its utility as a synthetic building block and also dictate its solubility and stability profiles.[1][2]

Key Physicochemical Properties:

-

Density: 1.358 g/mL at 25 °C[5]

Understanding these properties is the first step in predicting the compound's behavior in various experimental and storage settings. This guide will now delve into a detailed analysis of its solubility and stability.

Solubility Profile

Solubility is a critical parameter that governs everything from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations.[6] The solubility of this compound is dictated by its predominantly hydrophobic structure.

Theoretical Solubility Prediction

The principle of "like dissolves like" provides a strong predictive framework for the solubility of this molecule.

-

Nonpolar Character: The bromobenzyl group is large and hydrophobic, suggesting strong solubility in nonpolar and moderately polar organic solvents.

-

Polar Character: The secondary amine group (-NHCH₃) can act as a hydrogen bond acceptor and, to a lesser extent, a donor. This provides some degree of polarity, suggesting potential solubility in polar protic and aprotic solvents. However, this small polar contribution is largely overshadowed by the nonpolar aromatic ring.

-

Aqueous Solubility: Due to the dominant hydrophobic nature of the molecule, very poor solubility in water is expected. The amine group can be protonated under acidic conditions to form a more soluble salt, a common strategy to enhance aqueous solubility.[7]

Based on this structural analysis and data from similar compounds like N-Ethylbenzylamine and other bromobenzyl derivatives, a predicted solubility profile is presented in Table 1.[8]

Predicted Solubility Data

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvent | Relative Polarity[9] | Predicted Solubility | Rationale |

| Nonpolar | Toluene | 0.099 | High | The nonpolar aromatic nature of toluene effectively solvates the bromobenzyl group. |

| Diethyl Ether | 0.117 | High | Favorable interactions with the hydrophobic portion of the molecule. | |

| Polar Aprotic | Dichloromethane | 0.309 | High | Good solvation of both the aromatic ring and the amine group. |

| Ethyl Acetate | 0.228 | High | Balances polarity to interact with the amine and nonpolar character for the ring. | |

| Acetone | 0.355 | Good | The polar aprotic nature can interact with the amine group.[8] | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Good | A strong polar aprotic solvent capable of dissolving a wide range of compounds.[10] | |

| Polar Protic | Ethanol | 0.654 | Good | The alkyl chain interacts with the benzyl group, while the hydroxyl group can hydrogen bond with the amine.[8] |

| Methanol | 0.762 | Moderate | More polar than ethanol, leading to slightly less favorable interaction with the nonpolar ring. | |

| Aqueous | Water | 1.000 | Poor / Insoluble | The large hydrophobic bromobenzyl group dominates, leading to poor solvation in the highly polar, hydrogen-bonded network of water.[8] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | High | Poor / Insoluble | At physiological pH, the amine is not fully protonated, and solubility remains low.[10] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To move beyond prediction and obtain precise, quantitative data, the shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[6][7][11] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

-

Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure a visible amount of solid remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired test solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or rotator within a constant temperature bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.[11] Periodically check samples; equilibrium is reached when the concentration of the solute in solution does not change over successive time points.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment. For more rapid and complete separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[6]

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[11] Construct a calibration curve using standards of known concentration to determine the exact concentration in the diluted sample.

-

Calculation: Calculate the solubility using the determined concentration, accounting for the dilution factor. Report results in units such as mg/mL or mmol/L.

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: Standard workflow for the shake-flask solubility protocol.

Stability Profile and Degradation Analysis

Investigating the stability of a molecule is a regulatory requirement and a scientific necessity to ensure its quality, safety, and efficacy over its shelf life.[12][13] Forced degradation (or stress testing) studies are conducted under conditions more severe than standard accelerated stability testing to identify likely degradation products and establish degradation pathways.[12][14]

Intrinsic Stability and Potential Degradation Pathways

The chemical structure of this compound suggests several potential points of instability:

-

Oxidation: Secondary amines and benzylic positions are susceptible to oxidation. Potential products could include the corresponding N-oxide, imine, or cleavage of the N-methyl group. The compound is noted to be air-sensitive, underscoring this vulnerability.[2]

-

Hydrolysis: While the C-Br bond on an aromatic ring is generally stable, under harsh acidic or basic conditions at elevated temperatures, nucleophilic aromatic substitution could occur, replacing the bromine with a hydroxyl group.

-

Photostability: Aromatic bromine compounds can be susceptible to photolytic cleavage, potentially forming radical species.

-

Acid/Base Instability: While generally stable, extreme pH conditions combined with heat can promote hydrolysis or other reactions.

Diagram 2: A Potential Degradation Pathway for this compound

Caption: Plausible oxidative and hydrolytic degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol is designed based on ICH Q1A guidelines to induce approximately 5-20% degradation, which is sufficient to detect and identify primary degradation products without causing extensive secondary degradation.[15][16]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor in a sealed vial. Include a control sample (API in the solvent mix, kept at room temperature or refrigerated) for each condition.[12]

-

Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

-

Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 24-48 hours.

-

Thermal Degradation: Store the stock solution (or solid API) in an oven at a temperature above that for accelerated testing (e.g., 70-80°C) for 48 hours.[15]

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to a specific illumination (e.g., 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Time-Point Sampling: Withdraw aliquots from each vial at designated time points (e.g., 0, 4, 8, 12, 24, 48 hours).

-

Sample Quenching: Immediately neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to stop the reaction and prepare for analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and detect new peaks.

-

Data Evaluation:

-

Calculate the percentage of API remaining.

-

Calculate the percentage of each degradation product formed (as a percentage of the total area).

-

Perform a mass balance to ensure that the decrease in API concentration corresponds to the increase in degradation products.

-

If significant degradation products are formed, further studies using techniques like LC-MS may be required for structural elucidation.[12]

-

Diagram 3: Workflow for a Forced Degradation Study

Caption: General workflow for conducting forced degradation studies.

Summary and Conclusions

This guide provides a foundational framework for understanding and experimentally determining the solubility and stability of this compound.

-

Solubility: The molecule is predicted to be highly soluble in a range of nonpolar and polar organic solvents but poorly soluble in aqueous media. The shake-flask method provides a robust protocol for obtaining definitive quantitative solubility data, which is essential for designing synthetic reactions and developing formulations.

-

Stability: this compound is susceptible to degradation, particularly through oxidation. A systematic forced degradation study is crucial to identify potential degradants, establish the intrinsic stability of the molecule, and develop analytical methods capable of ensuring its purity and quality over time.

The protocols and theoretical insights presented herein are designed to equip researchers in pharmaceutical development and chemical synthesis with the necessary tools to handle, formulate, and store this important intermediate with confidence, ensuring the integrity and success of their scientific endeavors.

References

-

World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

-

GMP SOP. Stability testing overview for Pharmaceutical products. [Link]

-

Sugano, K., et al. (2020). Summary of solubility measurement protocols of each company before harmonization. Zenodo. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

-

Zhang, R., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 522360, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 334072, 2-Bromobenzylamine. [Link]

-

Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Royal Society of Chemistry. (2013). Analytical Methods. [Link]

-

SIELC Technologies. (2004). N-Methylbenzylamine. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

-

Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences. [Link]

-

Kumar, V., & Gupta, P. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

-

LJMU Research Online. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7669, N-Methylbenzylamine. [Link]

-

Chen, W-H., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Journal of Hazardous Materials. [Link]

-

ResearchGate. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination | Request PDF. [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. This compound | 698-19-1 | Benchchem [benchchem.com]

- 3. This compound | C8H10BrN | CID 522360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-溴-N-甲基苯甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. lifechemicals.com [lifechemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Potential Reactivity and Hazards of 2-Bromo-N-methylbenzylamine

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential hazards associated with 2-Bromo-N-methylbenzylamine (CAS No. 698-19-1). Primarily used as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals, a thorough understanding of its risk profile is imperative for ensuring laboratory and manufacturing safety.[1][2] This document outlines the known health hazards, including acute oral toxicity and serious eye irritation, and details its chemical reactivity, particularly with oxidizing agents and acids.[3][4][5] By consolidating data from safety data sheets (SDS), and chemical literature, this guide offers field-proven insights and detailed protocols for safe handling, storage, and emergency response, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amine.[1] Its molecular structure, featuring a secondary amine and a bromine atom on the benzene ring, dictates its chemical behavior and reactivity.[1][6][7] Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 698-19-1 | [4][5][8][9] |

| Molecular Formula | C₈H₁₀BrN | [5][8][10] |

| Molecular Weight | 200.08 g/mol | [5][8] |

| IUPAC Name | 1-(2-bromophenyl)-N-methylmethanamine | [5] |

| Synonyms | (2-Bromobenzyl)methylamine | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.358 g/mL at 25 °C | [2] |

| Boiling Point | 71-74 °C at 2 mmHg | [2] |

| Refractive Index | n20/D 1.5670 | [2] |

GHS Hazard Identification and Classification

According to aggregated data from multiple suppliers and regulatory bodies, this compound is classified as a hazardous substance.[5] The primary hazards are acute oral toxicity and serious eye irritation.[3][4][5]

Hazard Statements:

-

H412: Harmful to aquatic life with long-lasting effects.

Causality Behind Classification: The oral toxicity (H302) is characteristic of many benzylamines, which can be readily absorbed and interfere with physiological processes. The serious eye irritation potential (H319) stems from the amine's basicity and reactivity, which can cause significant damage to the delicate tissues of the eye upon contact.

Reactivity Profile and Incompatibilities

The reactivity of this compound is governed by two main functional groups: the secondary benzylic amine and the aryl bromide.

-

Amine Group Reactivity: The N-methylbenzylamine moiety is basic and nucleophilic. It will react exothermically with acids to form salts. The lone pair on the nitrogen makes it susceptible to oxidation by strong oxidizing agents, which can lead to degradation and potentially hazardous reactions. It is also sensitive to air and carbon dioxide over prolonged periods.[11][12]

-

Aryl Bromide Reactivity: The bromine atom deactivates the aromatic ring towards electrophilic substitution through its inductive effect but is an ortho-, para- director due to resonance.[6] It can participate in various coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a key aspect of its utility as a synthetic intermediate.[1]

-

Thermal Stability: The compound is combustible.[13] Upon intense heating or combustion, it can decompose to release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[12][13][14]

Known Incompatible Materials:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

-

Acids and Acid Chlorides: Leads to strong exothermic neutralization reactions.[12]

-

Acid Anhydrides: Reacts readily, similar to acids.[12]

-

Carbon Dioxide: Can react with the amine, particularly with moisture present.[12]

The following diagram illustrates the primary reactivity pathways and incompatibilities.

Caption: Key reactivity pathways for this compound.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential to mitigate the risks associated with this compound.

4.1. Engineering Controls

-

Ventilation: All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[3][15][16]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[12]

4.2. Personal Protective Equipment (PPE) A comprehensive PPE regimen is mandatory.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[3]

-

Skin Protection: Use chemical-impermeable gloves (e.g., nitrile, neoprene) and wear a flame-resistant lab coat.[3][13] Contaminated clothing must be removed immediately and laundered before reuse.[15][16]

-

Respiratory Protection: If vapors or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives is required.[14]

4.3. Step-by-Step Safe Handling Protocol

-

Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Confirm the location of the nearest eyewash station and safety shower. Don all required PPE.

-

Aliquotting: Transfer the chemical from the main container to the reaction vessel inside the fume hood. Use non-sparking tools to prevent ignition sources.[3]

-

Reaction Setup: Keep containers tightly closed when not in use. If heating is required, use a well-controlled heating mantle or oil bath; avoid open flames.

-

Post-Handling: After use, wash hands and any exposed skin thoroughly with soap and water.[3][15] Decontaminate the work surface.

-

Waste Disposal: Dispose of all waste, including empty containers, as hazardous chemical waste in accordance with local and national regulations.[3][13] Do not mix with other waste streams.[13]

Caption: Workflow for the safe handling of this compound.

4.4. Conditions for Safe Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8][15]

-

Keep away from incompatible materials such as acids and strong oxidizing agents.[12][14][15]

-

Protect from light and air to prevent degradation.[8][11] Some suppliers recommend storing under an inert atmosphere.

-

The designated storage area should be a corrosives or combustibles area, away from heat, sparks, and open flames.[14]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of exposure or accidental release.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13]

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][13]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][13]

-

Spill Response: Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition.[3][14] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[13][14]

References

- 1. leapchem.com [leapchem.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. chemical-label.com [chemical-label.com]

- 5. This compound | C8H10BrN | CID 522360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 698-19-1 | Benchchem [benchchem.com]

- 8. 698-19-1 | this compound - Moldb [moldb.com]

- 9. scbt.com [scbt.com]

- 10. 2-BROMO-3-METHYLBENZYLAMINE [chemicalbook.com]

- 11. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Derivatization of 2-Bromo-N-methylbenzylamine for novel compounds

An In-Depth Technical Guide to the Derivatization of 2-Bromo-N-methylbenzylamine for the Synthesis of Novel Compounds

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic and medicinal chemistry, this compound stands out as a highly versatile and strategic building block. Its structure is elegantly simple yet functionally rich, featuring two primary points for chemical modification: the reactive carbon-bromine bond on the aromatic ring and the nucleophilic secondary amine. This duality allows for a diverse range of chemical transformations, making it an invaluable precursor for constructing complex molecular architectures. The bromine atom serves as an excellent leaving group and a handle for transition-metal-catalyzed cross-coupling reactions, while the N-methylbenzylamine moiety can participate in cyclization and substitution reactions.[1] This guide provides an in-depth exploration of key derivatization strategies, focusing on the underlying mechanisms, practical experimental protocols, and the generation of novel compounds with potential applications in drug discovery and materials science.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The most powerful application of the bromo substituent is its participation in palladium-catalyzed cross-coupling reactions, which form the bedrock of modern C-C and C-N bond formation. The Suzuki-Miyaura coupling, in particular, is a robust and highly tolerant method for introducing new aryl, heteroaryl, or alkyl groups at the 2-position.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos, XPhos), and base (e.g., K₃PO₄, Cs₂CO₃) is critical for efficient turnover and high yields, especially with sterically hindered or electronically challenging substrates.[2][3]

The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent transmetalation step involves the transfer of the organic group from the organoboron species (activated by the base) to the palladium center. The final step is reductive elimination , where the two organic fragments are coupled to form the new C-C bond, regenerating the active Pd(0) catalyst to continue the cycle.[2]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.5 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

-

SPhos (6 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq.)

-

1,4-Dioxane/Water (4:1 mixture, degassed)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry, oven-baked flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

-

In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki Couplings

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 90 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 85 | 88 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 100 | 75 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | 81 |

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the bromine atom, albeit modest, allows for its direct displacement by potent nucleophiles under appropriate conditions. This strategy provides a direct route to introduce heteroatoms at the 2-position.

Mechanistic Rationale

Nucleophilic aromatic substitution (SNAr) typically requires elevated temperatures and polar aprotic solvents like DMF or DMSO to facilitate the reaction.[1] The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex. The stability of this intermediate is key to the reaction's success.

Experimental Protocol: N-Arylation with a Secondary Amine

Materials:

-

This compound (1.0 eq.)

-

Pyrrolidine (2.0 eq.)

-

Potassium carbonate (K₂CO₃) (2.5 eq.)

-

Dimethylformamide (DMF)

-

Nitrogen atmosphere

Procedure:

-

Combine this compound, pyrrolidine, and K₂CO₃ in a flask.

-

Add DMF and heat the mixture to 120 °C under a nitrogen atmosphere.

-

Stir for 12-24 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue using column chromatography to yield the desired N-arylated product.

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Part 3: Intramolecular Cyclization for Heterocycle Synthesis

The ortho-relationship between the bromo and N-methylaminomethyl groups is ideal for intramolecular cyclization reactions, providing access to valuable nitrogen-containing heterocyclic scaffolds like isoindolinones. This often requires prior modification of the amine, for example, through acylation to form an amide, followed by a transition-metal-catalyzed cyclization.

Mechanistic Rationale: Cobalt-Catalyzed Cyclization

A compelling strategy involves the cobalt-catalyzed cyclization of a related precursor, 2-bromo-N-methylbenzamide, with a coupling partner like a carbodiimide.[4] The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate. This key intermediate then undergoes nucleophilic addition and subsequent bond formation to construct the final heterocyclic ring system.[4] This approach showcases how the core structure can be elaborated into more complex, drug-like molecules.

Caption: Proposed mechanism for cobalt-catalyzed intramolecular cyclization.

Experimental Protocol: Acylation of the Amine

First, the amine must be converted to an amide. This protocol describes the acylation of this compound.

Materials:

-

This compound (1.0 eq.)

-

Acetyl chloride (1.1 eq.)

-

Triethylamine (1.5 eq.)

-

Dichloromethane (DCM)

-

Nitrogen atmosphere

Procedure:

-

Dissolve this compound and triethylamine in DCM in a flask cooled to 0 °C.

-

Slowly add acetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude amide, which can often be used in the next step without further purification.

Conclusion

This compound is a cornerstone intermediate whose derivatization offers a gateway to a vast chemical space. Through strategic application of modern synthetic methodologies—from palladium-catalyzed cross-couplings to nucleophilic substitutions and intramolecular cyclizations—researchers can systematically modify its structure to generate novel compounds. The protocols and mechanistic insights provided in this guide serve as a foundation for scientists and drug development professionals to harness the full synthetic potential of this versatile building block, accelerating the discovery of new chemical entities with significant therapeutic or material applications.

References

- Benchchem. This compound | 698-19-1.

- ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine.

- Benchchem. A Comparative Guide to the Reactivity of N-Benzyl-2-bromo-3-methylbenzamide and N.

-

MDPI. Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Available at: [Link]

-

Royal Society of Chemistry. Deaminative coupling of benzylamines and arylboronic acids. Available at: [Link]

- Benchchem. Application Notes and Protocols: Reaction of 2-Bromo-2-methylpropan-1-amine HBr with Amines.

-

PubMed. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Available at: [Link]

- IOSR Journal. Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide.

-

Filo. Convert Bromo benzene into Benzylamine Provide the reaction steps and re... Available at: [Link]

-

ACS Publications. Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry. Available at: [Link]

-

ResearchGate. Derivatization of (a) (rac) - methylbenzylamine. Available at: [Link]

-

ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available at: [Link]

-

The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Available at: [Link]

-

DocsDrive. Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO), and W. Available at: [Link]

- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.

- Google Patents. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.

-

ResearchGate. Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine. Reaction Conditions. Available at: [Link]

-

National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

-

NSF Public Access Repository. Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Available at: [Link]

-

National Institutes of Health. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Available at: [Link]

-

RSC Publishing. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-N-methylbenzylamine for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N-methylbenzylamine (CAS No. 698-19-1), a key intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development. The dual functionality of a reactive bromine atom on the aromatic ring and a secondary amine side chain makes it a versatile building block.[1][2] This document details the compound's chemical profile, commercial availability, established synthesis and purification protocols, and critical safety information. It is intended to serve as a vital resource for researchers, chemists, and professionals in drug discovery and process development, offering both theoretical insights and practical, field-proven methodologies.

Chemical and Physical Profile

This compound is a substituted aromatic amine valued for its specific reactivity.[1] The ortho-position of the bromine atom relative to the methylaminomethyl group influences the steric and electronic properties of the molecule, which is a critical consideration in synthetic planning.

Key Identifiers and Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 698-19-1 | [3][4] |

| Molecular Formula | C₈H₁₀BrN | [3][4] |

| Molecular Weight | 200.08 g/mol | [3][4] |

| IUPAC Name | 1-(2-bromophenyl)-N-methylmethanamine | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.358 g/mL at 25 °C | |

| Boiling Point | 71-74 °C at 2 mmHg | |

| Refractive Index | n20/D 1.5670 |

| SMILES | CNCc1ccccc1Br |[4] |

Commercial Availability and Supplier Analysis

This compound is readily available from a variety of chemical suppliers, typically at purities of 95-98%.[2][5] This availability facilitates its use in both small-scale research and larger-scale developmental projects. When sourcing this reagent, it is crucial to consider not only the purity but also the supplier's quality control documentation, such as Certificates of Analysis (CoA) that provide lot-specific data.

Table of Representative Suppliers:

| Supplier | Purity Offered | Common Quantities | Notes |

|---|---|---|---|

| Sigma-Aldrich (Merck) | ≥97% | 1g, 5g | A well-documented source with readily available safety and technical data. |

| Santa Cruz Biotechnology | Research Grade | Varies | Primarily for biochemical and proteomics research applications.[3] |

| LEAPChem | ≥97% (GC) | Bulk inquiries available | Specializes in manufacturing and supplying fine chemicals.[1] |

| BenchChem | ≥95% | Varies | Provides building blocks for medicinal chemistry.[2] |

| Moldb | ≥98% | Varies | Offers characterization data like NMR, HPLC, and LC-MS.[5] |

Procurement Insight: For drug development applications, sourcing from suppliers who can provide detailed impurity profiles and guarantee batch-to-batch consistency is paramount. For early-stage discovery, a standard purity of 97% is generally sufficient.

Synthesis and Purification Methodologies

The synthesis of this compound is most commonly achieved via the reductive amination of 2-bromobenzaldehyde with methylamine. This method is efficient and provides good yields of the target compound.

Synthetic Workflow: Reductive Amination

The causality behind this preferred route lies in the high efficiency and selectivity of modern reductive amination protocols. Using a reducing agent like sodium borohydride is effective, but for more sensitive substrates or to avoid borohydride-related side reactions, catalytic hydrogenation offers a cleaner alternative.

Caption: Synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution should yield a product with spectroscopic data (¹H NMR, ¹³C NMR) consistent with the target structure.

-

Reaction Setup: To a round-bottom flask charged with 2-bromobenzaldehyde (1.0 eq) in methanol (0.5 M), add a 40% aqueous solution of methylamine (1.2 eq) dropwise at 0 °C.

-

Imine Formation: Allow the mixture to stir at room temperature for 2 hours. The formation of the intermediate imine can be monitored by TLC.

-

Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Aqueous Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Core Applications in Research and Development

The strategic placement of the bromo and N-methylamino groups makes this compound a valuable precursor in medicinal chemistry.[2]

-

Versatile Intermediate: It serves as a foundational building block for creating more complex molecules. The bromine atom facilitates carbon-carbon and carbon-nitrogen bond formation through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[1]

-

Pharmaceutical Scaffolding: It is used in the synthesis of drug candidates, particularly for developing enzyme inhibitors and receptor binding agents.[2] The bromine atom can act as a handle for further functionalization or can enhance binding affinity through halogen bonding.

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used to construct novel pesticides and herbicides.[1]

Caption: Key reaction pathways involving this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as harmful if swallowed and causes serious eye irritation.[4][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[6] Use non-sparking tools and prevent electrostatic discharge.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] It is listed as a combustible liquid and should be stored away from incompatible materials and sources of ignition.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[6]

Hazard Identification:

| Hazard | Classification | Precautionary Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[4] |

| Aquatic Hazard | Chronic 3 | H412: Harmful to aquatic life with long-lasting effects |

Conclusion

This compound stands out as a highly practical and adaptable intermediate for the synthesis of valuable target compounds.[1] Its well-defined reactivity, commercial availability, and established handling protocols make it an important tool in the arsenal of synthetic and medicinal chemists. This guide has provided the core technical knowledge required to source, synthesize, and safely utilize this reagent in a research and development setting.

References

-

This compound | C8H10BrN | CID 522360 - PubChem. Source: National Center for Biotechnology Information, PubChem. [Link]

-

Synthesis of 2-bromo-N-methylbenzenesulfinamide - PrepChem.com. Source: PrepChem.com. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-N-methylbenzylamine: Synthesis, Properties, and Applications in Drug Discovery

An authoritative guide for researchers, scientists, and professionals in drug development on the synthesis, chemical profile, and strategic applications of the versatile building block, 2-Bromo-N-methylbenzylamine.

Foreword

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the judicious selection of building blocks is paramount to the efficient and successful construction of complex molecular architectures. Among these, halogenated intermediates serve as pivotal scaffolds, offering a reactive handle for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of this compound, a compound of significant interest due to its unique combination of a nucleophilic secondary amine and a reactive aryl bromide moiety.

This document, intended for the discerning scientific professional, moves beyond a cursory summary of properties. Instead, it offers a deep dive into the practical aspects of its synthesis, elucidates the mechanistic underpinnings of its reactivity, and explores its strategic deployment in the synthesis of bioactive molecules, thereby providing a robust foundation for its application in research and development.

Compound Identification and Physicochemical Profile

CAS Number: 698-19-1[1]

IUPAC Name: 1-(2-bromophenyl)-N-methylmethanamine[1][2]

This compound is a substituted benzylamine characterized by a bromine atom at the ortho position of the phenyl ring and a methyl group on the nitrogen atom of the aminomethyl substituent. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | PubChem[1] |

| Molecular Weight | 200.08 g/mol | PubChem[1] |

| Appearance | Colorless to yellow oily liquid | Gpatindia[2], LEAPChem[3] |

| Boiling Point | 71-74 °C at 2 mmHg | Sigma-Aldrich |

| Density | 1.358 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.5670 | Sigma-Aldrich |

| Solubility | Soluble in dilute acids | Gpatindia[2] |

Strategic Synthesis of this compound

The synthesis of this compound can be strategically approached via two primary and industrially scalable routes: reductive amination and nucleophilic substitution. The choice between these pathways is often dictated by the availability and cost of starting materials, as well as the desired scale of the synthesis.

Reductive Amination of 2-Bromobenzaldehyde with Methylamine

This method is a cornerstone of amine synthesis, involving the initial formation of an imine from an aldehyde and a primary amine, followed by its in-situ reduction to the corresponding secondary amine. This one-pot procedure is highly efficient and atom-economical.

Reaction Scheme:

Figure 1: Reductive amination pathway for the synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzaldehyde (1 equivalent) and a suitable solvent such as methanol or ethanol.

-

Imine Formation: Add a solution of methylamine (1.1-1.5 equivalents, typically as a solution in a compatible solvent or as a gas) to the stirred solution of the aldehyde. The reaction is often facilitated by the addition of a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.

-

Reduction: After stirring for a period to allow for imine formation (which can be monitored by techniques like TLC or GC-MS), a reducing agent is carefully added. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the unreacted aldehyde. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any acidic components. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Causality of Experimental Choices: The use of a mild reducing agent like NaBH₃CN is crucial for the success of this one-pot reaction, as stronger reducing agents like sodium borohydride (NaBH₄) could reduce the starting aldehyde. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Nucleophilic Substitution of 2-Bromobenzyl Bromide with Methylamine

This classical Sₙ2 approach involves the direct alkylation of methylamine with a reactive benzyl halide. 2-Bromobenzyl bromide, the required starting material, can be synthesized from 2-bromotoluene via free-radical bromination.

Reaction Scheme:

Figure 2: Nucleophilic substitution pathway for the synthesis of this compound.

Detailed Experimental Protocol:

-

Preparation of 2-Bromobenzyl Bromide: 2-Bromotoluene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride, under reflux with irradiation from a sunlamp. The reaction yields 2-bromobenzyl bromide, which can be purified by distillation.[4]

-

Reaction Setup: In a reaction vessel, dissolve 2-bromobenzyl bromide (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

-

Nucleophilic Substitution: Add an excess of methylamine (2-3 equivalents) to the solution. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the methylamine nucleophile.

-

Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature or with gentle heating and monitored by TLC. Once complete, the reaction mixture is filtered to remove the salt byproduct. The filtrate is then concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated as described in the reductive amination protocol.

-

Purification: The final product is purified by vacuum distillation or column chromatography.

Causality of Experimental Choices: The use of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the amine nucleophile, thus enhancing its nucleophilicity. The excess of methylamine and the presence of a base are critical to drive the reaction to completion and to avoid the formation of the tertiary amine byproduct through over-alkylation.

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3] Its utility stems from the ability to perform further chemical transformations at both the aryl bromide and the secondary amine functionalities.

Role in the Synthesis of Antihistamines: The Case of Brompheniramine

While not a direct precursor, the synthesis of the first-generation antihistamine Brompheniramine provides a compelling case study for the utility of brominated benzyl-type intermediates.[2][4] Brompheniramine is structurally related to this compound, and its synthesis highlights the types of reactions in which this intermediate can participate.